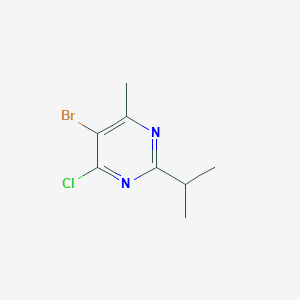

5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C8H10BrClN2. This compound is characterized by the presence of bromine, chlorine, isopropyl, and methyl substituents on a pyrimidine ring. It is primarily used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process typically includes rigorous purification steps such as recrystallization and chromatography to ensure high purity of the final product .

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The bromo and chloro substituents on the pyrimidine ring are prime sites for NAS due to their electron-withdrawing effects, which activate the ring toward nucleophilic attack.

Key Observations:

-

Bromine Reactivity : Bromine at position 5 is more susceptible to displacement than chlorine at position 4 in some cases, as seen in studies of similar pyrimidines . For example, in compound 8 (5-bromo-4-chloro-6-methylpyrimidine), bromine undergoes substitution with alkoxy or amino groups under mild conditions .

-

Chlorine Reactivity : Chlorine at position 4 may require harsher conditions (e.g., elevated temperatures or catalysts) for substitution, as noted in pyrimidine-based syntheses .

Example Reactions:

| Reactant | Conditions | Product | Source |

|---|---|---|---|

| Amines (e.g., NH₃) | Ethanol, reflux | 4-Amino-5-bromo-2-isopropyl-6-methylpyrimidine | , |

| Methoxide (NaOMe) | DMF, 60°C | 4-Methoxy-5-bromo-2-isopropyl-6-methylpyrimidine |

Cross-Coupling Reactions

The bromine atom is a viable site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.

Key Observations:

-

Suzuki Coupling : In pyrimidine derivatives, bromine at position 5 has been successfully replaced with aryl or heteroaryl groups using Pd catalysts . For instance, compound 8 (5-bromo-4-chloro-6-methylpyrimidine) reacts with arylboronic acids to yield biarylpyrimidines .

Example Reaction:

| Boronic Acid | Catalyst System | Product | Source |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 5-Phenyl-4-chloro-2-isopropyl-6-methylpyrimidine |

Functionalization of the Isopropyl Group

The isopropyl group at position 2 may undergo oxidation or alkylation, though steric hindrance could limit reactivity.

Key Observations:

-

Oxidation : Tertiary alkyl groups like isopropyl are typically resistant to oxidation, but strong oxidizing agents (e.g., KMnO₄ under acidic conditions) may yield carboxylic acids .

-

Halogenation : Free-radical bromination could introduce bromine at the isopropyl group’s tertiary carbon, though competing ring reactions may dominate .

Ring Modification and Cyclization

The pyrimidine ring itself can participate in cycloaddition or ring-opening reactions under specific conditions.

Key Observations:

-

Diazotization : Chlorine at position 4 could be replaced via diazotization followed by Sandmeyer reaction, as demonstrated in benzoic acid derivatives .

-

Hydrogenation : Partial reduction of the pyrimidine ring to dihydropyrimidine is possible with catalysts like Pd/C .

Example Reaction:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| H₂, Pd/C | THF, 25°C | 5-Bromo-4-chloro-2-isopropyl-6-methyl-1,4-dihydropyrimidine |

Stability and Byproduct Formation

科学研究应用

Chemistry

5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine serves as a valuable building block in organic synthesis. Its halogen substituents allow for further functionalization, making it an important intermediate in the development of more complex molecules. It is often used in the synthesis of pharmaceuticals and agrochemicals.

The compound has been investigated for its potential biological activities, particularly as an antimicrobial and anticancer agent:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). Its mechanism of action involves inhibition of dihydrofolate reductase, an essential enzyme for bacterial growth .

- Anticancer Activity : The compound has shown promise in preclinical studies as a potential anticancer agent. It has been evaluated against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung adenocarcinoma), demonstrating cytotoxic effects that warrant further investigation into its mechanisms and therapeutic potential .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound revealed an IC50 value of 0.97 nM against Staphylococcus aureus, indicating its potent antibacterial properties without cross-resistance to other antimicrobial classes. This highlights its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Potential

In vitro evaluations have shown that derivatives of this compound possess significant antiproliferative activity against multiple cancer cell lines. For instance, compounds derived from this pyrimidine have been tested against MCF-7 (breast cancer) and A2780 (ovarian cancer) cells, with results indicating promising cytotoxicity that supports further exploration in drug development .

作用机制

The mechanism of action of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine is largely dependent on its role as an intermediate in the synthesis of other compounds. It can interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the isopropyl and methyl groups can influence the compound’s hydrophobic interactions and steric effects .

相似化合物的比较

Similar Compounds

- 5-Bromo-4-chloro-2-methylpyrimidine

- 5-Bromo-4-chloro-2-isopropylpyrimidine

- 5-Bromo-4-chloro-6-methylpyrimidine

Uniqueness

5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine is unique due to the specific combination of substituents on the pyrimidine ring, which can significantly influence its reactivity and the types of reactions it can undergo. The presence of both bromine and chlorine atoms allows for selective substitution reactions, while the isopropyl and methyl groups provide steric hindrance and hydrophobic interactions that can be exploited in the design of biologically active molecules.

生物活性

5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiviral, anticancer, and antibacterial properties, supported by relevant research findings and case studies.

Chemical Structure:

- Molecular Formula: C_10H_11BrClN_3

- Molecular Weight: 276.57 g/mol

Antiviral Activity

Recent studies have shown that compounds similar to this compound exhibit significant antiviral properties. For instance, a related pyrimidine compound demonstrated potent activity against influenza viruses, including Oseltamivir-sensitive and resistant strains. The compound achieved an IC50 of 27.4 nM, indicating strong inhibition of viral replication in vitro .

Case Study:

In a subacute toxicity study involving healthy mice, the compound was administered at a dosage of 40 mg/kg, leading to over a 2-log reduction in viral load and improved survival rates in infected models. This underscores the potential of pyrimidine derivatives as antiviral agents with favorable safety profiles .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. For example, it has shown potent inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer (TNBC) cells with an IC50 value of approximately 0.126 μM .

Table: Anticancer Activity Data

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Non-cancer) | 2.4 | Low |

The selectivity index indicates that the compound is significantly more effective against cancerous cells compared to non-cancerous cells, suggesting its potential as a targeted therapy .

Antibacterial Activity

In addition to its antiviral and anticancer properties, this compound exhibits antibacterial activity against various strains of bacteria. Research indicates that related pyrimidines can effectively inhibit both Gram-positive and Gram-negative bacteria, with notable efficacy against Staphylococcus aureus and Escherichia coli.

Case Study:

In laboratory tests, derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 50 µM to 75 µM against S. aureus and E. coli, respectively. These findings position pyrimidine derivatives as promising candidates for antibiotic development .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies reveal that compounds like this compound possess high plasma stability, with half-lives exceeding 12 hours in vivo . Furthermore, the absence of significant off-target effects in cardiac repolarization assays indicates a favorable safety profile for potential therapeutic use.

属性

IUPAC Name |

5-bromo-4-chloro-6-methyl-2-propan-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrClN2/c1-4(2)8-11-5(3)6(9)7(10)12-8/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCTYEFLRQLIKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C(C)C)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。